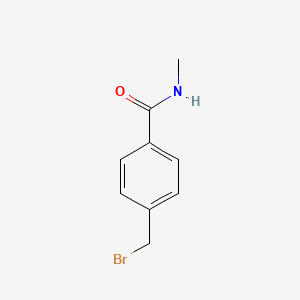

4-(bromomethyl)-N-methylbenzamide

Description

4-(Bromomethyl)-N-methylbenzamide is a benzamide derivative featuring a bromomethyl (–CH₂Br) group at the para position of the benzene ring and an N-methyl (–NCH₃) substituent on the amide nitrogen. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactive bromomethyl group, which facilitates nucleophilic substitution reactions. Its applications span pharmaceutical intermediates, polymer chemistry, and materials science .

Properties

IUPAC Name |

4-(bromomethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZOBYZCLMFHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method starts with the bromination of toluene derivatives to introduce the bromomethyl group. This can be achieved using bromine in the presence of a radical initiator under controlled conditions . The resulting bromomethyl derivative is then subjected to amide formation with N-methylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-methylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Alcohols or amines.

Scientific Research Applications

4-(Bromomethyl)-N-methylbenzamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Materials Science: It is utilized in the preparation of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-methylbenzamide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

4-Bromo-N-methylbenzamide

- Structure : Lacks the methylene bridge, with a bromine atom directly attached to the benzene ring.

- Reactivity : The bromine substituent is inert in alkylation but participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to its aryl halide nature.

- Applications : Used in palladium-catalyzed reactions to construct biaryl systems, common in drug discovery .

4-(Chloromethyl)-N-methylbenzamide

- Structure : Chlorine replaces bromine in the methylene group.

- Reactivity : The weaker leaving-group ability of chlorine reduces alkylation efficiency compared to the bromo analog. Reactions often require higher temperatures or catalysts.

- Applications: Less prevalent in synthesis but serves as a cost-effective alternative in non-demanding conditions .

N-Methyl-4-methylbenzamide

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

4-(Aminomethyl)-N-methylbenzamide

- Structure : Substitutes bromine with an amine (–NH₂) group.

- Reactivity: The polar aminomethyl group enhances hydrophilicity, favoring solubility in aqueous systems.

- Applications: Potential use in prodrug design or as a building block for water-soluble polymers .

Comparative Data Table

| Compound | Substituents | Reactivity (Alkylation) | Solubility in Polar Solvents | Key Applications |

|---|---|---|---|---|

| 4-(Bromomethyl)-N-methylbenzamide | –CH₂Br, –NCH₃ | High | Moderate | Drug intermediates, Polymers |

| 4-Bromo-N-methylbenzamide | –Br, –NCH₃ | Low | Low | Cross-coupling reactions |

| 4-(Chloromethyl)-N-methylbenzamide | –CH₂Cl, –NCH₃ | Moderate | Moderate | Cost-sensitive alkylation |

| 4MNB | –Br, –NO₂, –OMe, –NCH₃ | Variable | Low | Medicinal chemistry |

| 4-(Aminomethyl)-N-methylbenzamide | –CH₂NH₂, –NCH₃ | Low | High | Prodrugs, Hydrogels |

Biological Activity

4-(Bromomethyl)-N-methylbenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structural features that include a bromomethyl group and an amide functional group. The presence of bromine enhances the compound's lipophilicity, which may influence its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine substituents can enhance binding affinities, potentially leading to inhibition or activation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Interaction : The amide group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound could be further explored as a potential therapeutic agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15 | Cell cycle arrest at G1 phase |

| HT-29 (Colon) | 10 | Inhibition of HDAC activity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Ramos-Martín et al. (2020) evaluated the antimicrobial properties of several compounds similar to this compound. The results indicated a promising profile for this compound against resistant strains of bacteria, suggesting its potential as a lead candidate for further development.

- Investigation into Anticancer Properties : Research published by El-Adl et al. (2023) focused on the anticancer effects of derivatives similar to this compound. The study reported significant cytotoxic effects in vitro, with detailed mechanisms involving apoptosis induction and cell cycle modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.